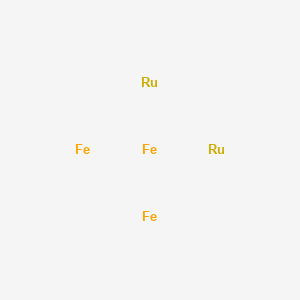
Iron;ruthenium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Iron-ruthenium compounds are a class of materials that combine the properties of iron and ruthenium. These compounds are known for their catalytic properties and are used in various industrial and scientific applications. Iron is a well-known element used in numerous applications, from construction to catalysis, while ruthenium is a rare transition metal known for its catalytic properties and resistance to corrosion.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Iron-ruthenium compounds can be synthesized through various methods. One common method involves the co-precipitation of iron and ruthenium salts, followed by reduction with hydrogen at high temperatures. Another method involves the impregnation of iron oxide with a ruthenium precursor, followed by reduction.
Industrial Production Methods: In industrial settings, iron-ruthenium catalysts are often produced using a combination of chemical vapor deposition and reduction processes. The iron and ruthenium precursors are vaporized and deposited onto a substrate, followed by reduction to form the active catalyst.
Analyse Chemischer Reaktionen
Types of Reactions: Iron-ruthenium compounds undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often catalyzed by the presence of iron and ruthenium, which can facilitate the breaking and forming of chemical bonds.
Common Reagents and Conditions: Common reagents used in reactions involving iron-ruthenium compounds include hydrogen, oxygen, and various organic molecules. The reactions typically occur under high temperatures and pressures, which help to activate the catalysts and promote the desired chemical transformations.
Major Products: The major products formed from reactions involving iron-ruthenium compounds depend on the specific reaction conditions and reagents used. For example, in the hydrogenation of organic molecules, the major products are typically reduced hydrocarbons.
Wissenschaftliche Forschungsanwendungen
Iron-ruthenium compounds have a wide range of scientific research applications. In chemistry, they are used as catalysts for various reactions, including hydrogenation, oxidation, and carbon-carbon bond formation. In biology, iron-ruthenium compounds are being explored for their potential use in imaging and as therapeutic agents. In medicine, these compounds are being investigated for their potential use in cancer treatment, due to their ability to selectively target cancer cells. In industry, iron-ruthenium catalysts are used in the production of ammonia and other chemicals.
Wirkmechanismus
The mechanism of action of iron-ruthenium compounds involves the activation of chemical bonds through the interaction of iron and ruthenium with the reactants. The iron and ruthenium atoms can facilitate the breaking and forming of chemical bonds, leading to the desired chemical transformations. The molecular targets and pathways involved in these reactions depend on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Iron-ruthenium compounds are unique in their ability to combine the properties of both iron and ruthenium. Similar compounds include iron-palladium and iron-platinum compounds, which also exhibit catalytic properties. iron-ruthenium compounds are often preferred due to their lower cost and higher abundance compared to palladium and platinum.
List of Similar Compounds:- Iron-palladium compounds
- Iron-platinum compounds
- Iron-nickel compounds
- Iron-cobalt compounds
Iron-ruthenium compounds stand out due to their unique combination of catalytic properties and cost-effectiveness, making them valuable in various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
823185-63-3 |
|---|---|
Molekularformel |
Fe3Ru2 |
Molekulargewicht |
369.7 g/mol |
IUPAC-Name |
iron;ruthenium |
InChI |
InChI=1S/3Fe.2Ru |
InChI-Schlüssel |
BCXJORCSDSIVEV-UHFFFAOYSA-N |
Kanonische SMILES |
[Fe].[Fe].[Fe].[Ru].[Ru] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,4'-[Oxybis(methylene)]bis(3-phenyl-1,2-oxazol-5(4H)-one)](/img/structure/B14228879.png)
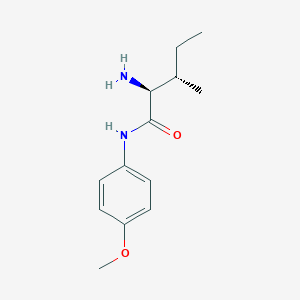
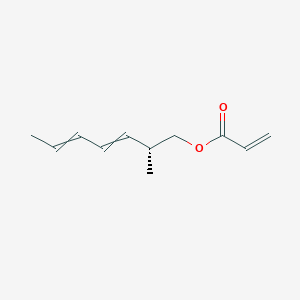
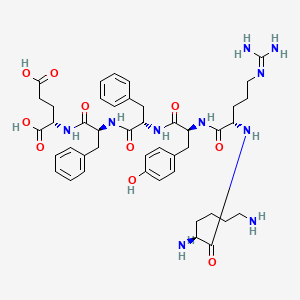
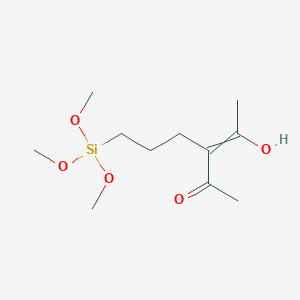
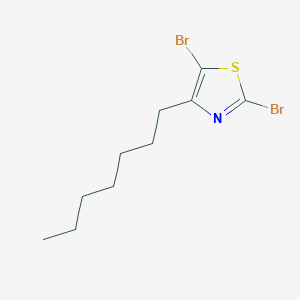
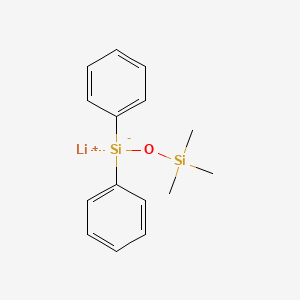
![Benzonitrile, 2-[6-(2,3-dimethylphenyl)-3-hexene-1,5-diynyl]-](/img/structure/B14228916.png)
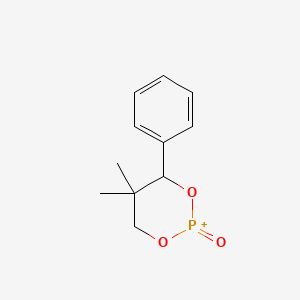
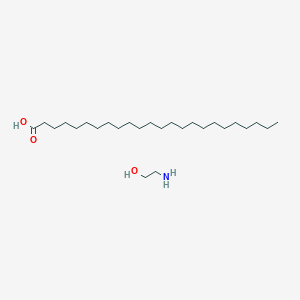
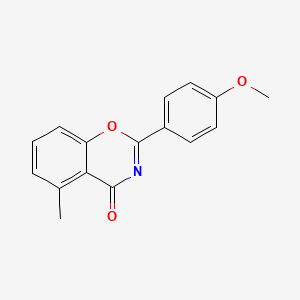
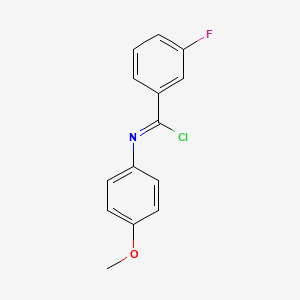
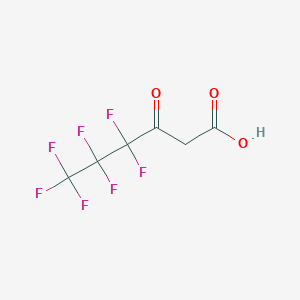
![1-[4-(But-2-en-1-yl)piperazin-1-yl]-2,2-diphenylethan-1-one](/img/structure/B14228938.png)
